2-chloro-4-fluoro-6-methylbenzoic acid
Description
Significance of Halogenation in Aromatic Systems for Modulating Reactivity and Electronic Properties
The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, is a fundamental strategy in organic chemistry for modulating the reactivity and electronic properties of the molecule. numberanalytics.com Halogens exert a dual electronic effect: they are electronegative, withdrawing electron density from the aromatic ring through the sigma bond (inductive effect), and they possess lone pairs of electrons that can be donated to the aromatic pi-system (resonance effect). The interplay of these effects alters the electron distribution within the ring, influencing its susceptibility to further chemical transformations.
Halogenation occurs via an electrophilic aromatic substitution mechanism, where a halogen electrophile attacks the electron-rich aromatic ring. numberanalytics.commasterorganicchemistry.com The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com The choice of halogen and the reaction conditions, including the use of a Lewis acid catalyst like iron(III) chloride or aluminum chloride, are crucial in controlling the outcome of the reaction. masterorganicchemistry.comwikipedia.org The presence of a halogen substituent can direct subsequent substitutions to specific positions on the ring, a phenomenon critical for the regioselective synthesis of complex molecules.
Contextualization of Benzoic Acid Scaffolds in Modern Organic Synthesis and Material Science
Benzoic acid and its derivatives are fundamental building blocks in modern organic synthesis and material science. nih.govresearchgate.net The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, including esterification, amidation, and conversion to acid chlorides. This versatility allows for the incorporation of the benzoic acid scaffold into larger, more complex molecular architectures.
In medicinal chemistry, the benzoic acid moiety is a common feature in many pharmaceutical compounds. nih.govpreprints.org Its ability to form hydrogen bonds and engage in other non-covalent interactions makes it a valuable component for designing molecules that can bind to biological targets with high affinity and selectivity. In material science, benzoic acid derivatives are utilized in the synthesis of polymers, liquid crystals, and other functional materials. researchgate.netgoogle.com The rigid aromatic ring and the polar carboxylic acid group can impart desirable properties such as thermal stability, liquid crystallinity, and specific electronic characteristics to the resulting materials.
Overview of Research Trends in Polysubstituted Aromatic Carboxylic Acids
Current research in organic chemistry demonstrates a significant interest in polysubstituted aromatic carboxylic acids. These molecules, bearing multiple and varied substituents on the aromatic ring, offer a high degree of structural and functional diversity. The strategic placement of different functional groups allows for the fine-tuning of the molecule's steric and electronic properties, leading to the development of compounds with tailored activities.
A key trend is the synthesis of these complex molecules for applications in drug discovery and agrochemicals. google.comgoogleapis.com For instance, the introduction of specific substituents can enhance the biological activity of a molecule, improve its pharmacokinetic profile, or reduce its toxicity. google.com Furthermore, polysubstituted aromatic carboxylic acids are being explored as key intermediates in the synthesis of natural products and other complex organic molecules. The development of efficient and selective methods for the synthesis of these compounds remains an active area of research, with a focus on catalytic C-H activation and cross-coupling reactions.
Specific Research Focus on 2-Chloro-4-fluoro-6-methylbenzoic Acid: A Multifunctional Building Block
Within the broad class of polysubstituted aromatic carboxylic acids, this compound has emerged as a particularly valuable and multifunctional building block. biosynth.com This compound incorporates a unique combination of substituents: a chlorine atom, a fluorine atom, and a methyl group, all strategically positioned on the benzoic acid scaffold.
The presence of two different halogen atoms, chlorine and fluorine, provides distinct opportunities for selective chemical modifications. The differential reactivity of the C-Cl and C-F bonds allows for stepwise functionalization, enabling the synthesis of a wide range of derivatives. The methyl group can also be a site for further chemical reactions, such as benzylic bromination followed by nucleophilic substitution. ossila.commasterorganicchemistry.com This trifunctional nature makes this compound a versatile starting material for the construction of complex molecular architectures with potential applications in various fields of chemical research.
Structure
3D Structure
Properties
CAS No. |
1427391-98-7 |
|---|---|
Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
YWBKKVASGGLEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Established and Novel Synthetic Pathways to 2-Chloro-4-fluoro-6-methylbenzoic Acid
The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale of production, and the need for high isomeric purity. The following sections detail the primary methodologies that can be employed for the synthesis of this target molecule.
Strategies Involving Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, a plausible SNAr strategy would involve the displacement of a suitable leaving group, such as a halogen or a nitro group, by a nucleophile.
A related synthesis of 2-chloro-6-methylbenzoic acid highlights a creative use of SNAr principles. researchgate.net In this approach, 2-chloro-6-fluorobenzaldehyde (B137617) is first converted to its n-butylimine. researchgate.net This imine then undergoes a nucleophilic addition with methylmagnesium chloride, where the methyl group attacks the imine carbon. researchgate.net Subsequent hydrolysis of the intermediate furnishes 2-chloro-6-methylbenzaldehyde (B74664), which can then be oxidized to the corresponding benzoic acid. researchgate.net This sequence effectively achieves the substitution of a fluorine atom with a methyl group, albeit through an addition-elimination mechanism on a derivative of the benzene (B151609) ring. While not a direct SNAr on the ring itself, it demonstrates a strategic manipulation of functional groups to achieve the desired substitution pattern.
| Starting Material | Reagents | Intermediate | Product | Overall Yield |
| 2-Chloro-6-fluorobenzaldehyde | 1. n-Butylamine 2. Methylmagnesium chloride 3. H₂O | 2-Chloro-6-methylbenzaldehyde | 2-Chloro-6-methylbenzoic Acid | 85% researchgate.net |
Carbonylation Approaches for Carboxylic Acid Formation
Carbonylation reactions, particularly those catalyzed by transition metals like palladium, offer a direct route to carboxylic acids from aryl halides or triflates. This method involves the insertion of carbon monoxide into an aryl-metal bond, followed by quenching with a nucleophile, typically water or an alcohol, to yield the carboxylic acid or its ester.
For the synthesis of this compound, a suitable precursor would be a dihalogenated toluene (B28343) derivative, such as 1,3-dichloro-5-fluoro-2-methylbenzene or a related iodo- or bromo-substituted compound. A general example of this approach is the efficient carbonylation of 3-chloro-2-iodotoluene (B1584102) to produce methyl 2-chloro-6-methylbenzoate. researchgate.net This reaction is carried out in methanol (B129727) under a carbon monoxide atmosphere, catalyzed by a palladium complex. researchgate.net The resulting ester is then hydrolyzed to afford the final benzoic acid in high yield. researchgate.net This methodology demonstrates the feasibility of selectively carbonylating an aryl-iodine bond in the presence of a less reactive aryl-chlorine bond, a key consideration for regiocontrol.
| Starting Material | Catalyst | Reagents | Intermediate | Product | Yield |
| 3-Chloro-2-iodotoluene | Palladium Complex | CO, Methanol | Methyl 2-chloro-6-methylbenzoate | 2-Chloro-6-methylbenzoic Acid | 94% (ester), 84% (acid after recrystallization) researchgate.net |
Oxidation of Precursor Aromatic Aldehydes or Toluene Derivatives
The oxidation of a methyl group or an aldehyde on the aromatic ring is a fundamental transformation for the synthesis of benzoic acids. The choice of oxidant and reaction conditions is crucial to avoid side reactions, especially when other sensitive functional groups are present.
A potential pathway to this compound involves the oxidation of 2-chloro-4-fluoro-6-methyltoluene. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄), chromic acid, or nitric acid. For instance, the synthesis of 2-chloro-4-methylsulfonylbenzoic acid involves the oxidation of the corresponding toluene derivative with nitric acid in a phosphoric acid solution at elevated temperatures. google.com A similar strategy could be envisioned for the oxidation of 2-chloro-4-fluoro-6-methyltoluene. Alternatively, if the corresponding benzaldehyde, 2-chloro-4-fluoro-6-methylbenzaldehyde, is available, milder oxidizing agents such as potassium dichromate or sodium chlorite (B76162) can be employed for its conversion to the carboxylic acid. The synthesis of 2-chloro-6-methylbenzoic acid from 2-chloro-6-methylbenzaldehyde serves as a relevant example of this two-step approach. researchgate.net
| Precursor | Oxidizing Agent | Product |
| 2-Chloro-4-fluoro-6-methyltoluene | e.g., KMnO₄, HNO₃ | This compound |
| 2-Chloro-4-fluoro-6-methylbenzaldehyde | e.g., K₂Cr₂O₇, NaClO₂ | This compound |
A patent for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid demonstrates the oxidation of a trichloromethyl group to a carboxylic acid in the presence of sulfuric acid and nitric acid. google.com
Directed Ortho-Metallation and Subsequent Electrophilic Quenching for Regioselective Functionalization
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. It relies on the use of a directing group, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.
In the synthesis of this compound, a suitable starting material for a DoM strategy would be a precursor where a directing group is positioned to facilitate lithiation at the desired carbon. For example, starting with 1-chloro-3-fluoro-5-methylbenzene, the directing effect of the chloro and fluoro substituents would need to be carefully considered. In many cases, a stronger directing group than the existing halogens might be necessary to ensure high regioselectivity. The synthesis of 2-fluoro-4-methylbenzoic acid from 4-bromo-3-fluorotoluene (B33196) illustrates this principle. guidechem.com In this case, the bromine atom is first exchanged with lithium at low temperature, and the resulting aryllithium is then carboxylated by quenching with solid carbon dioxide. guidechem.com
| Starting Material | Reagents | Electrophile | Product |
| 4-Bromo-3-fluorotoluene | 1. n-Butyllithium 2. Solid CO₂ | Carbon Dioxide | 2-Fluoro-4-methylbenzoic acid guidechem.com |
Decarboxylative Halogenation and Related Strategies
While less common for the direct synthesis of benzoic acids, strategies involving decarboxylation can be powerful for the preparation of specific substitution patterns that are otherwise difficult to access. A related strategy might involve the decarboxylative coupling or halogenation of a more complex benzoic acid precursor.
A more conventional approach that can be considered in this context is the Sandmeyer reaction, which allows for the introduction of a chloro group. For instance, starting from an appropriately substituted aminobenzoic acid, diazotization followed by treatment with a copper(I) chloride catalyst would yield the desired chloro-substituted benzoic acid. While not a decarboxylative halogenation, it represents another classical method for the regioselective introduction of halogens.
Regioselective Synthesis and Isomer Control in Substituted Benzoic Acids
The synthesis of polysubstituted aromatic compounds like this compound is often complicated by the formation of undesired isomers. The directing effects of the substituents on the aromatic ring play a critical role in determining the regiochemical outcome of electrophilic and nucleophilic substitution reactions, as well as metallation reactions.
In the case of electrophilic aromatic substitution on a molecule like 1-chloro-3-fluoro-5-methylbenzene, the interplay of the directing effects of the chloro (ortho, para-directing, deactivating), fluoro (ortho, para-directing, deactivating), and methyl (ortho, para-directing, activating) groups must be carefully managed to achieve the desired substitution pattern. For example, a Friedel-Crafts acylation of m-fluorotoluene results in a mixture of ortho and para isomers, which then require separation. google.com
In directed ortho-metalation, the choice of the directing group is paramount for achieving high regioselectivity. The relative directing ability of different functional groups has been extensively studied, and this knowledge can be leveraged to control the position of carboxylation.
Ultimately, achieving high isomeric purity often relies on a combination of a highly regioselective key reaction step and, in some cases, purification techniques such as recrystallization or chromatography to separate any remaining isomers. The development of synthetic routes that minimize the formation of isomers is a key goal in the process development for such fine chemicals.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for minimizing environmental impact and improving process efficiency. These principles guide the development of more sustainable synthetic routes.
While a specific one-pot synthesis for this compound is not detailed in the available literature, the principles can be applied. A hypothetical one-pot approach could involve the sequential halogenation and oxidation of a suitable precursor. For example, starting from a fluorinated toluene derivative, a one-pot process might involve ortho-chlorination followed by oxidation of the methyl group to a carboxylic acid. The development of such a process would align with green chemistry goals by reducing handling and purification of potentially hazardous intermediates.
The choice of catalysts and reagents is paramount in developing sustainable synthetic methods. Traditional methods for the synthesis of benzoic acid derivatives can involve harsh reagents and stoichiometric amounts of catalysts. Modern approaches focus on the use of catalytic amounts of more environmentally benign substances.
For the oxidation of a methyl group on an aromatic ring to a carboxylic acid, a key step in the synthesis of this compound, aerobic photooxidation with catalytic hydrobromic acid presents a green alternative to heavy metal oxidants. organic-chemistry.org This method uses molecular oxygen as the terminal oxidant and avoids halogenated solvents, making it an environmentally friendly choice. organic-chemistry.org The reaction proceeds via a radical mechanism initiated by photoirradiation. organic-chemistry.org
In the context of halogenation, the selection of the halogenating agent and catalyst is crucial. For instance, the use of N-chlorosuccinimide (NCS) as a chlorinating agent is common. sioc-journal.cn The choice of catalyst can influence the regioselectivity of the halogenation. In the synthesis of related substituted benzoic acids, Lewis acids like anhydrous aluminum trichloride (B1173362) are often used in Friedel-Crafts type reactions, though these can generate significant waste. nih.gov Research into reusable solid acid catalysts or photocatalytic methods for selective halogenation is an active area of green chemistry.
Furthermore, the use of dual-function catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles, showcases an innovative approach. nih.gov These catalysts can act as both acidic and hydrogen-bonding promoters and can be easily recovered and reused, which is a significant advantage in sustainable synthesis. nih.gov While not directly applied to this compound, this technology represents the forefront of green catalyst design.
Scale-Up Considerations and Process Optimization for Academic Synthesis
For a more general academic scale-up, several factors must be considered:
Reagent and Solvent Choice: Reagents that are safe to handle in larger quantities and solvents that are less toxic and easily removable are preferred.
Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully controlled and optimized for larger volumes to ensure consistent yield and purity. Exothermic reactions, in particular, require careful thermal management.
Work-up and Purification: Extraction and chromatography techniques that are efficient and scalable are necessary. Crystallization is often a preferred method for purification on a larger scale as it can provide a high-purity product with relatively simple equipment.
A study on the industrial process scale-up of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights the importance of starting from cheap, readily available materials and employing a multi-step synthesis that is robust and reproducible on a large scale. researchgate.net While the specific steps would differ, the overarching principles of process optimization, such as telescoping reactions (where the crude product of one step is used directly in the next), are highly relevant for the academic scale-up of this compound.
Advanced Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy Analysis (FTIR, FT-Raman) and Theoretical Assignments
A thorough analysis using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, supported by theoretical calculations, is essential for a complete understanding of the vibrational modes of 2-chloro-4-fluoro-6-methylbenzoic acid. However, specific experimental spectra and detailed assignments for this compound are not readily found in the reviewed literature.
Conformational Analysis through Vibrational Frequencies
Computational studies, typically using Density Functional Theory (DFT), would be required to predict the stable conformers of this compound. Such analysis would investigate the orientation of the carboxylic acid group relative to the benzene (B151609) ring, considering potential intramolecular interactions influenced by the chloro, fluoro, and methyl substituents. For similar molecules, like 2-chloro-6-fluorobenzoic acid, DFT calculations have identified multiple conformers, with the most stable form having a cis conformation of the carboxylic acid group. A similar approach would be necessary to determine the conformational landscape of this compound.
Potential Energy Distribution Analysis for Mode Assignment
To confidently assign specific vibrational modes (e.g., C=O stretch, O-H bend, C-Cl stretch) to the peaks in experimental FTIR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is crucial. This computational technique correlates the calculated vibrational frequencies with the specific internal coordinates of the molecule, providing a quantitative measure of each functional group's contribution to a given vibration. Without experimental spectra, this analysis remains theoretical.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (excluding basic identification)
While basic ¹H and ¹³C NMR are used for routine identification, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals, which can be complex due to the substitution pattern. Furthermore, variable temperature NMR studies could yield insights into dynamic processes, such as the rotational barrier of the carboxylic acid group, and information on potential intramolecular hydrogen bonding. Specific advanced NMR studies for this compound are not currently available in the public domain.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (excluding basic identification)
Mass spectrometry is a critical tool for confirming molecular weight and deducing structural information through fragmentation analysis. For this compound, a calculated exact mass has been documented in patent literature.
In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound was identified with a protonated molecule adduct. google.com The expected fragmentation patterns for benzoic acids typically include the loss of radicals such as •OH (M-17) and the carboxyl group •COOH (M-45), as well as characteristic cleavages related to the substituents on the aromatic ring.
| Technique | Calculated Exact Mass | Observed Adduct | Observed m/z |
|---|---|---|---|
| LC-MS | 188.0 Da | [M+H]⁺ | 189.1 |
X-ray Diffraction (XRD) and Single Crystal Structural Analysis
The definitive three-dimensional structure of a crystalline solid is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles. To date, the crystal structure of this compound has not been deposited in public crystallographic databases.
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. These studies provide deep insights into molecular geometry, reactivity, and stability.
DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry corresponding to the minimum energy state. prensipjournals.com For similar molecules like 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT methods have been used to calculate geometrical parameters. researchgate.net The calculated bond lengths and angles from these methods are generally in good agreement with experimental data where available. researchgate.net For this compound, the calculations would provide precise values for the bond lengths of C-Cl, C-F, C-C, C=O, and O-H, as well as the bond angles and dihedral angles that define its three-dimensional structure.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests higher reactivity.
In studies of related compounds like 2-chloro-6-fluorobenzoic acid, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in understanding the molecule's behavior in chemical reactions.
Table 1: Predicted Chemical Reactivity Descriptors for a Related Compound (Note: This data is for a similar compound and is illustrative for this compound)
| Parameter | Formula | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | - |
| LUMO Energy | E_LUMO | - |
| Energy Gap | ΔE = E_LUMO - E_HOMO | - |
| Ionization Potential | I = -E_HOMO | - |
| Electron Affinity | A = -E_LUMO | - |
| Electronegativity | χ = (I + A) / 2 | - |
| Chemical Hardness | η = (I - A) / 2 | - |
| Chemical Softness | S = 1 / (2η) | - |
Non-linear optical (NLO) materials have applications in optoelectronics. The first-order hyperpolarizability (β₀) is a measure of a molecule's NLO activity. DFT calculations are used to compute this property. For molecules like 2-chloro-6-fluorobenzoic acid, the calculated hyperpolarizability indicates its potential as an NLO material. nih.gov The magnitude of the dipole moment and the first-order hyperpolarizability are influenced by the electronic charge distribution and intramolecular charge transfer.
Thermodynamic properties such as heat capacity (C_p), entropy (S), and enthalpy (H) can be calculated using DFT at different temperatures. prensipjournals.com These properties provide insights into the thermal stability of the molecule. For instance, studies on 2-chloro-6-fluorobenzoic acid have involved the calculation of several thermodynamic properties. nih.govchemeo.com These calculations are vital for understanding the behavior of the compound under various thermal conditions.
Table 2: Predicted Thermodynamic Properties for a Related Compound (Note: This data is for a similar compound and is illustrative for this compound)
| Property | Value |
|---|---|
| Zero-point vibrational energy | - |
| Thermal energy | - |
| Specific heat capacity (Cv) | - |
| Rotational constants | - |
| Entropy (S) | - |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. prensipjournals.com The MESP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net
For a molecule like this compound, the MESP map would likely show the most negative potential around the oxygen atoms of the carboxylic group and the fluorine atom, while the hydrogen atom of the hydroxyl group would exhibit a positive potential. nih.govresearchgate.net This analysis helps in understanding the sites of intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
A comprehensive search of scientific literature and computational databases did not yield any specific studies performing Natural Bond Orbital (NBO) analysis on this compound. Therefore, a detailed report on the specific intramolecular interactions, charge delocalization, and associated stabilization energies for this particular compound cannot be provided at this time.
To offer a conceptual understanding, this section will describe the principles of NBO analysis and the types of insights it would provide for a substituted benzoic acid derivative like this compound, should such a computational study be conducted in the future.
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.
The core of NBO analysis lies in identifying donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific electronic delocalization.
For a molecule like this compound, an NBO analysis would investigate several key intramolecular interactions:
Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (e.g., a C-C or C-H bond) or a lone pair into an adjacent empty anti-bonding orbital. In the case of this compound, significant hyperconjugative interactions would be expected between:
The lone pairs of the fluorine and chlorine atoms and the antibonding orbitals of the aromatic ring (π*).
The lone pairs of the oxygen atoms in the carboxylic acid group and the antibonding orbitals of the carbonyl group and the aromatic ring.
The σ orbitals of the methyl group's C-H bonds and the antibonding orbitals of the adjacent C-C bond of the ring.
Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group and the ortho-substituted chlorine and methyl groups could potentially lead to the formation of intramolecular hydrogen bonds. NBO analysis can identify and quantify the strength of such interactions by examining the delocalization of the lone pair of the acceptor atom into the antibonding orbital of the donor's X-H bond (where X is O in the carboxylic acid).
Charge Delocalization: NBO analysis provides a detailed picture of how charge is distributed across the molecule. The analysis would reveal the extent to which the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups, and the electron-donating effect of the methyl group, influence the electron density of the benzene ring and each other. This is crucial for understanding the molecule's reactivity and acidity.
A hypothetical NBO analysis would generate data tables summarizing these interactions. An example of what such a table might look like is provided below for illustrative purposes. It is important to reiterate that the following data is purely hypothetical and not based on actual calculations for this compound.
Hypothetical NBO Analysis Data for a Substituted Benzoic Acid
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) F | π* (C1-C6) | 5.8 |
| LP (1) Cl | π* (C1-C2) | 3.2 |
| LP (2) O(carbonyl) | σ* (C(carboxyl)-C1) | 2.5 |
| σ (C-H)methyl | π* (C1-C6) | 1.9 |
In this hypothetical table, "LP" denotes a lone pair, "π" an antibonding pi orbital, and "σ" an antibonding sigma orbital. The E(2) values would quantify the stabilization energy from these electron delocalizations.
Reactivity and Derivatization Studies
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, amides, acid halides, and anhydrides.
The conversion of 2-chloro-4-fluoro-6-methylbenzoic acid into its corresponding esters and amides is a fundamental aspect of its chemistry. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction of the carboxylic acid or its more reactive derivatives with an amine. These reactions are crucial for the synthesis of various compounds, including those with potential biological activity. For instance, the amidation of similar benzoic acid derivatives is a key step in the synthesis of certain inhibitors. ossila.comguidechem.com
A related compound, 2-chloro-6-methylbenzoic acid, has been prepared through methods that include the hydrolysis of its methyl ester, highlighting the reversible nature of esterification. researchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| This compound | Alcohol | Ester | Synthesis of derivatives |
| This compound | Amine | Amide | Formation of biologically relevant scaffolds ossila.comguidechem.com |
For enhanced reactivity, this compound can be converted into its corresponding acid halide, typically an acid chloride, using reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Anhydrides can also be formed, often by reacting the carboxylic acid with a suitable dehydrating agent or by the reaction of an acid halide with a carboxylate salt. These derivatives serve as activated forms of the carboxylic acid, facilitating subsequent chemical transformations.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring
The halogenated benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being influenced by the existing substituents.
In electrophilic aromatic substitution reactions, the directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. masterorganicchemistry.commsu.eduyoutube.com The methyl group is an activating, ortho-, para-director, while the halogen atoms (chloro and fluoro) are deactivating, ortho-, para-directors. The carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects dictates the regioselectivity of reactions such as nitration, sulfonation, and halogenation. youtube.com For example, the nitration of 2-chloro-4-fluorobenzoic acid results in 2-chloro-4-fluoro-5-nitrobenzoic acid, indicating the directing influence of the existing substituents. google.com
Conversely, nucleophilic aromatic substitution (SNAr) is also possible, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgyoutube.comyoutube.com The presence of the chloro and fluoro substituents can facilitate SNAr reactions, where a nucleophile replaces one of the halogen atoms. The fluoro group is often a better leaving group in SNAr reactions compared to other halogens. youtube.comyoutube.com The regioselectivity of SNAr reactions is also governed by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org
Recent advances in organic synthesis have highlighted the importance of directed C-H activation as a powerful tool for the regioselective functionalization of aromatic compounds. In the context of this compound, the carboxylic acid group can act as a directing group, facilitating the activation and subsequent functionalization of the C-H bond at the ortho position. This strategy allows for the introduction of new substituents with high precision, bypassing the limitations of traditional electrophilic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Involving Halogen Substituents
The chloro and fluoro substituents on the benzene ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an aryl halide, is a versatile method for creating biaryl structures. libretexts.orgresearchgate.net Both the chloro and fluoro substituents can potentially undergo this reaction, although the reactivity generally follows the order I > Br > Cl > F.
The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halogen substituent is a key factor.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgsoton.ac.uk This reaction has been shown to be effective with various halogenated precursors, and catalyst selection can influence the regioselectivity when multiple halogens are present. rsc.org
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Reactants | Product | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound, Organoboron compound | Biaryl derivative | Formation of C-C bonds libretexts.orgresearchgate.net |
| Heck Reaction | This compound, Alkene | Substituted alkene | C-C bond formation organic-chemistry.org |
Modifications of the Methyl Group (e.g., Radical Reactions, Oxidation)
The methyl group of this compound represents a key site for chemical modification, enabling the introduction of further functionality. While specific studies on the radical reactions and oxidation of this compound are not extensively documented, the reactivity of this group can be inferred from studies on structurally similar compounds.
One of the primary pathways for modifying the methyl group is through radical halogenation. For instance, in a related compound, 2-fluoro-6-methylbenzoic acid, the methyl group has been shown to undergo radical bromination. ossila.com This type of reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions. This allows for the attachment of various functional groups, as demonstrated by the subsequent reaction with phthalimide (B116566) in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor. ossila.com
The general scheme for the radical bromination of a related toluic acid derivative is presented below:
Reaction Scheme: Radical Bromination of a Substituted Toluic Acid
| Reactant | Reagents | Product |
| Substituted Toluic Acid | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl4 | Brominated Toluic Acid Derivative |
This table illustrates a general transformation and is based on established chemical principles.
Formation of Supramolecular Assemblies and Co-crystals
The formation of supramolecular assemblies and co-crystals is a significant area of research in crystal engineering, with implications for modifying the physicochemical properties of active pharmaceutical ingredients and other functional materials. While specific studies detailing the formation of supramolecular assemblies and co-crystals involving this compound are limited, the structural features of the molecule suggest a high propensity for such interactions.
The presence of a carboxylic acid group, a fluorine atom, and a chlorine atom provides multiple sites for non-covalent interactions, including hydrogen bonding and halogen bonding. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, capable of forming robust synthons, such as the common carboxylic acid dimer.
Studies on analogous fluorobenzoic acids have demonstrated their ability to form co-crystals with other organic molecules. acs.org For instance, the interplay of hydrogen and halogen bonding has been shown to direct the assembly of complex crystal structures. acs.org The introduction of fluorine atoms can influence the crystal packing and lead to the formation of unique solid-state structures. acs.org In some cases, the addition of a fluorobenzoic acid derivative has been used to facilitate the crystallization of other molecules by acting as a seed.
The potential for this compound to act as a co-former in co-crystal formation is significant. By co-crystallizing with other active ingredients or excipients, it may be possible to modulate properties such as solubility, melting point, and bioavailability. The table below lists potential co-formers that have been successfully used with other benzoic acid derivatives to form co-crystals.
Table of Potential Co-formers for Benzoic Acid Derivatives
| Co-former Class | Examples |
| Amides | Phthalamide |
| Acids | Succinic acid, Fumaric acid, Oxalic acid |
| Pyridines | 2-Amino-5-chloropyridine |
This table is illustrative and based on co-crystal studies of related benzoic acid compounds.
The exploration of the co-crystallization behavior of this compound could therefore open new avenues for the development of novel materials with tailored properties.
Role as a Versatile Building Block in Complex Organic Synthesis
This compound is recognized as a valuable organic building block in the field of chemical synthesis. sigmaaldrich.comambeed.com Its trifunctionalized aromatic ring provides multiple reaction sites, allowing for sequential and regioselective modifications. The carboxylic acid group can undergo standard transformations like amidation or esterification, while the chloro- and fluoro-substituents can direct further aromatic substitutions or participate in cross-coupling reactions, offering a pathway to highly elaborate molecules.
Research documented in patent literature demonstrates the role of this compound as a key intermediate in the synthesis of complex heterocyclic compounds. google.comgoogle.com It serves as a foundational fragment in the multi-step preparation of intricate molecules, such as heterocyclic inhibitors of the kinases ERK1 and ERK2. google.com In these synthetic pathways, the benzoic acid derivative is incorporated into a larger structure, forming the basis for the subsequent construction of the final heterocyclic system. google.comgoogle.com The specific substitution pattern of the acid is crucial for the ultimate structure and properties of the target molecule.
The synthesis of complex kinase inhibitors highlights the application of this compound as an intermediate for creating highly functionalized aromatic systems. google.comgoogle.com Starting from this relatively simple substituted benzoic acid, chemists can build elaborate molecular architectures that feature multiple rings and diverse functional groups. The compound is used as part of a broader synthetic strategy to produce these advanced, poly-functional molecules for research purposes. google.com
The table below summarizes the key synthetic applications identified for the compound.
| Application Area | Specific Role | Example | Reference |
|---|---|---|---|
| Complex Organic Synthesis | Building Block | Synthesis of complex molecules | sigmaaldrich.comambeed.com |
| Heterocyclic Synthesis | Precursor | Foundation for ERK1/ERK2 inhibitors | google.comgoogle.com |
| Functionalized Aromatics | Intermediate | Starting fragment for multi-ring systems | google.comgoogle.com |
Ligand Precursor in Coordination Chemistry and Catalysis
Based on available scientific literature, there is currently no documented evidence of this compound being used as a ligand precursor in coordination chemistry or catalysis.
There are no published research findings indicating the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.
Derivatives of this compound have not been reported in the literature for applications in either homogeneous or heterogeneous catalysis.
Contribution to the Synthesis of Advanced Materials (excluding pharmaceutical applications)
The primary contribution of this compound to advanced materials synthesis is in the creation of complex organic molecules, specifically the heterocyclic compounds mentioned previously. google.comgoogle.com These highly substituted, intricate structures represent advanced synthetic materials in their own right, requiring precise, multi-step chemical processes for their creation. Beyond this specific context, there is no information available in the searched literature regarding its use in the development of other classes of advanced materials.
An Examination of this compound in Specialized Chemical Research
The compound this compound, identified by the CAS number 1427391-98-7, is a halogenated aromatic carboxylic acid. biosynth.comsigmaaldrich.com Its molecular structure, featuring chlorine, fluorine, and methyl group substitutions on the benzoic acid framework, suggests its potential as a versatile building block in various fields of chemical synthesis. This article explores its documented and potential applications within the specific domains of advanced materials research, focusing on optoelectronics and crystal engineering.
Applications in Chemical Synthesis and Advanced Materials Research
As a substituted benzoic acid, 2-chloro-4-fluoro-6-methylbenzoic acid possesses functional groups that allow for a variety of chemical transformations, making it a candidate for the synthesis of more complex molecules. Halogenated aromatic compounds are frequently utilized as intermediates in the production of pharmaceuticals and specialty materials. ossila.comnih.gov However, specific research detailing the direct application of this compound in large-scale chemical production is not extensively documented in publicly available literature.
A thorough review of scientific literature and chemical databases reveals no specific studies or documented applications of this compound as a component for optoelectronic materials or in the context of nonlinear optical (NLO) properties. While fluorinated and chlorinated benzoic acid derivatives are of interest in materials science for their potential to influence electronic properties and molecular packing, specific research on this compound's NLO characteristics has not been reported.
There is currently no publicly available research detailing the crystal structure, crystal engineering studies, or solid-state chemistry of this compound. Analysis of the crystal structure is a fundamental prerequisite for understanding the intermolecular interactions and packing arrangements that govern the solid-state properties of a material. Such studies would be necessary to explore its potential in crystal engineering, for example, in the design of co-crystals or materials with specific physical properties.
Future Research Directions and Emerging Methodologies
Development of Machine Learning and AI-Assisted Synthesis Route Prediction
For a molecule like 2-chloro-4-fluoro-6-methylbenzoic acid, AI tools can deconstruct the target molecule into simpler, commercially available precursors. nih.govnih.gov Platforms such as ChemAIRS, Reaxys Predictive Retrosynthesis, and AiZynthFinder use neural network-guided searches and sophisticated algorithms to map out multi-step routes, optimizing for factors like cost, yield, and reaction complexity. nih.govchemical.aielsevier.com These systems can learn from proprietary electronic lab notebook (ELN) data to improve their predictive accuracy for in-house chemistries. nih.govchemical.ai
The key advantages of employing AI in synthesis planning include:
Speed and Efficiency: AI can reduce synthesis planning time from weeks to minutes. chemcopilot.com
Novelty: Algorithms can suggest unconventional bond disconnections, leading to innovative routes. nih.govelsevier.com
Optimization: Tools can optimize routes by identifying the most cost-effective building blocks from millions of data points, potentially reducing synthesis steps by 20% to 70%. chemical.ai
While these tools are powerful, their application can be most impactful for complex targets or when exploring diverse chemical space, as routine analogue generation is often designed with a known synthesis in mind. nih.gov Future development in this area will likely focus on improving the models' ability to handle sparse data for niche reactions and enhancing their integration with automated robotic platforms to create a fully autonomous design-make-test-analyze cycle. nih.govchemrxiv.org
Exploration of Bio-inspired Synthetic Pathways for Halogenated Compounds
Nature has evolved a diverse array of enzymes, known as halogenases, that can install halogen atoms onto organic molecules with remarkable precision and selectivity under mild, aqueous conditions. acs.orgrsc.org This stands in stark contrast to many traditional chemical halogenation methods, which can require harsh reagents and may suffer from a lack of regioselectivity. researchgate.net The exploration of these bio-inspired pathways represents a significant frontier for producing compounds like this compound in a more sustainable manner.
There are several major classes of halogenating enzymes, each with distinct mechanisms:
Flavin-dependent halogenases (FDHs): These are the most extensively studied halogenases. nih.gov They use a flavin cofactor (FAD), react with molecular oxygen, and a halide ion to generate a hypohalous acid (e.g., HOCl) as the halogenating agent. rsc.orgdtu.dk This species is then guided to an electron-rich aromatic substrate to perform a highly specific electrophilic aromatic substitution. nih.govnih.gov
Heme-dependent and Vanadium-dependent Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions, forming a reactive halogenating species. acs.orgtandfonline.com However, they often lack the precise regioselectivity of FDHs. acs.org
Non-heme Iron/2-oxoglutarate Dependent Halogenases: This class of enzymes can halogenate non-activated carbon centers through a radical-based mechanism. nih.gov
The primary challenge in applying these enzymes to a synthetic target like this compound is that natural halogenases, particularly fluorinases, are rare. nih.govtandfonline.com Most known halogenases act on chlorine and bromine. tandfonline.com However, synthetic biology and protein engineering offer a path forward. By modifying the enzyme's active site, it may be possible to alter its substrate specificity and even coax it to accept different halide ions. nih.gov Modular, "mix-and-match" platforms in microbial hosts like E. coli or yeast are being developed to combine halogenases with other enzymes, creating de novo biosynthetic pathways to produce a wide array of halogenated molecules from simple sugars. nih.govnih.gov This approach could bypass the need for expensive and complex starting materials. nih.govnih.gov
Advanced Mechanistic Elucidation of Complex Reaction Pathways
Synthesizing a polysubstituted aromatic ring like that in this compound often involves complex reaction sequences where regioselectivity is paramount. One powerful technique for achieving specific substitution patterns is directed ortho-lithiation. This reaction involves using a functional group on the aromatic ring to direct a strong organolithium base, like n-butyllithium, to deprotonate a specific adjacent (ortho) position.
The mechanism of ortho-lithiation is complex and still a subject of study. researchgate.net It is generally understood to proceed in two stages:
Complexation: The organolithium reagent, which often exists as a multimeric aggregate, first coordinates with a heteroatom-containing directing group on the aromatic ring. researchgate.netias.ac.in
Deprotonation: This coordination pre-positions the base to abstract a proton from the nearby ortho position, forming a lithiated intermediate. researchgate.netresearchgate.net
The precise orientation of this reaction is governed by a delicate balance of factors including the acidity of the target proton and steric hindrance in the transition state. ias.ac.in For example, in some naphthyl systems, lithiation occurs at a more distant but sterically accessible position rather than the more acidic, but hindered, ortho position. ias.ac.in
Advanced computational methods, such as Density Functional Theory (DFT), are becoming indispensable for elucidating these complex pathways. nih.gov Computational studies can model the transition states of competing reaction pathways, helping to explain and predict regioselectivity. nih.gov For instance, DFT calculations have been used to understand the meta-selective C-H activation of benzoic acids by revealing that the reaction proceeds through a bimetallic intermediate, a detail that was not obvious from experimental data alone. nih.gov Such computational insights are crucial for rationally designing reaction conditions and directing groups to achieve the desired substitution pattern in complex molecules like this compound.
Investigation of Novel Applications in Chemical Technologies (non-medicinal, non-biological)
While this compound is primarily known as a pharmaceutical intermediate, its structural motifs suggest potential for broader applications in chemical and materials science. guidechem.com Halogenated benzoic acids, in general, are versatile precursors used in the synthesis of various materials. google.comresearchgate.net
The presence of multiple, distinct functional groups (carboxylic acid, chloro, fluoro, methyl) on the benzene (B151609) ring makes this compound a valuable building block. The carbon-halogen bonds, particularly the C-Cl bond, can participate in transition metal-catalyzed cross-coupling reactions. This opens up pathways to create more complex molecular architectures by forming new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. tandfonline.com
Potential areas for future investigation include:
Polymer Science: Halogenated aromatic compounds can be used as monomers or additives in the creation of high-performance polymers. The incorporation of halogens can enhance properties such as flame retardancy, thermal stability, and chemical resistance. nih.gov
Agrochemicals: Chloro-substituted benzoic acids are precursors in the synthesis of some pesticides. researchgate.net The specific substitution pattern of this compound could be explored for the development of new, selective herbicides or fungicides.
Functional Materials: Aromatic carboxylic acids are used to construct metal-organic frameworks (MOFs) and other functional materials. The specific stereoelectronic profile of this molecule could lead to materials with unique catalytic, adsorption, or photophysical properties.
Furthermore, the carboxylic acid group itself is highly versatile. It can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, further expanding its utility as a chemical intermediate. rsc.orgnih.gov The synthesis of novel derivatives from this compound could lead to the discovery of compounds with applications in dyes, pigments, or other specialized chemical technologies. google.com
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-6-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis can be adapted from analogous fluoro-substituted benzoic acids. For example:
Halogenation : Introduce chloro and fluoro groups via electrophilic substitution using reagents like HOBr or BBr₃ under controlled temperatures (e.g., 0–5°C).
Methylation : Use Friedel-Crafts alkylation or direct methylation of the carboxyl group with methyl iodide in the presence of a base (e.g., K₂CO₃).
Yield optimization requires monitoring reaction time, stoichiometry, and purification via recrystallization or column chromatography .
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Halogenation | HOBr, 0–5°C | 57–59% | |
| Methylation | CH₃I, K₂CO₃, DMF | 60–70% |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of chloro-fluoro-methylbenzoic acids?
- Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts for substituent effects. For example, the methyl group in the 6-position causes distinct splitting patterns in aromatic protons.
- IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) confirm the presence of the -COOH group.
- Mass Spectrometry : Use high-resolution MS (e.g., EI-MS) to differentiate molecular ion peaks (e.g., [M+H]+ at m/z 202.5 for C₈H₆ClFO₂) and fragment patterns .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as hydrolysis of the chloro/fluoro groups may occur. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model substituent effects on aromatic rings.
- Molecular Docking : Screen against target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina. Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. What strategies resolve contradictions in reaction data (e.g., unexpected byproducts in halogenation)?
- Methodological Answer :
- Mechanistic Analysis : Use isotopic labeling (e.g., D₂O) to track proton transfer steps.
- In Situ Monitoring : Employ HPLC or GC-MS to detect intermediates. For example, reverse-phase HPLC with a C18 column and 1% acetic acid/methanol-water (25:74 v/v) resolves polar intermediates .
- Kinetic Studies : Vary temperature (10–50°C) to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance lipophilicity.
- Bioisosteric Replacement : Substitute fluorine with trifluoromethyl (-CF₃) to improve metabolic stability.
- In Vivo Testing : Use rodent models to correlate pharmacokinetic properties (e.g., logP, bioavailability) with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
